5,6-Dibromotubercidin

Description

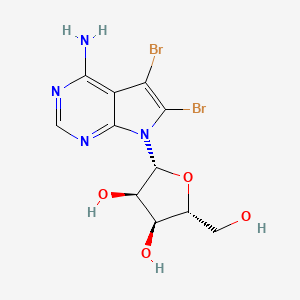

Typically, "tubercidin" refers to a nucleoside antibiotic with a 7-deazapurine core. Brominated derivatives like 5,6-Dibromotubercidin are hypothesized to enhance bioactivity or alter binding properties compared to the parent compound.

Properties

CAS No. |

78000-55-2 |

|---|---|

Molecular Formula |

C11H12Br2N4O4 |

Molecular Weight |

424.05 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(4-amino-5,6-dibromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H12Br2N4O4/c12-5-4-9(14)15-2-16-10(4)17(8(5)13)11-7(20)6(19)3(1-18)21-11/h2-3,6-7,11,18-20H,1H2,(H2,14,15,16)/t3-,6-,7-,11-/m1/s1 |

InChI Key |

ATBZHTMJKTZNPL-BBBNYMBOSA-N |

Isomeric SMILES |

C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)Br)N |

Canonical SMILES |

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

5,6-Dibromotubercidin can be synthesized through the halogenation of tubercidin using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The reaction conditions can be adjusted to favor the formation of either 5-bromotubercidin or 6-bromotubercidin, with this compound being formed in minor amounts under both conditions

Chemical Reactions Analysis

5,6-Dibromotubercidin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: N-bromosuccinimide (NBS) in DMF is commonly used for the bromination of tubercidin.

Scientific Research Applications

Antiviral Activity

5,6-Dibromotubercidin has been studied for its antiviral properties against various RNA and DNA viruses. A study evaluated several derivatives of tubercidin, including this compound, for their effectiveness against six RNA viruses and three DNA viruses in cell cultures. The results indicated that while most derivatives exhibited substantial antiviral activity, this compound showed the least activity among the tested compounds .

Table 1: Antiviral Activity of Tubercidin Derivatives

| Compound | Activity Level Against RNA Viruses | Activity Level Against DNA Viruses |

|---|---|---|

| Tubercidin | High | Moderate |

| 5-Bromotubercidin | Moderate | Low |

| This compound | Low | Low |

| 5-Chlorotubercidin | Moderate | Moderate |

Case Study: Structural Influence on Anticancer Activity

A study highlighted the synthesis of various tubercidin analogues to evaluate their antiproliferative effects on cancer cell lines such as MCF-7 and MDA-MB-231. Although this compound was not the most active compound, it contributed to understanding how halogenation affects cellular responses. The findings suggest that while some derivatives have significant activity (e.g., with GI50 values below 10 µM), others like this compound may require further modification to enhance efficacy .

Mechanistic Studies

Research has also focused on the mechanism by which tubercidin derivatives exert their biological effects. For instance, it was observed that halogenation at specific positions alters the interaction with biological targets involved in RNA synthesis inhibition. This mechanistic insight is crucial for developing more effective antiviral and anticancer agents based on the tubercidin scaffold .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the bromination of tubercidin using N-bromosuccinimide in a dimethylformamide solvent system. This method allows for controlled modification of the compound's structure to enhance its biological properties .

Table 2: Synthesis Conditions for this compound

| Reagent | Solvent | Reaction Conditions |

|---|---|---|

| N-bromosuccinimide | Dimethylformamide | Room temperature; time varies |

Mechanism of Action

5,6-Dibromotubercidin exerts its effects by inhibiting RNA synthesis. The bromine atoms enhance the compound’s ability to interfere with the function of RNA polymerase, thereby blocking the transcription process. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Heterocycles

6,6’-Dibromoindigotine (Tyrian Purple) :

- Structure : A brominated indigo derivative with antibacterial properties.

- Activity : Exhibits bacterial growth inhibition at 0.5 ppm .

- Spectroscopy : UV (λmax = 287 nm in MeOH, ε = 4,700), IR (νmax = 1650 cm⁻¹ for C=O), and NMR data (¹H: δ 7.2–7.8 ppm; ¹³C: δ 110–140 ppm) are reported .

- Comparison : Unlike 5,6-Dibromotubercidin, 6,6’-dibromoindigotine lacks nitrogen-based heterocyclic rings but shares bromine-enhanced bioactivity.

- Safety: Classified under GHS guidelines with hazards for inhalation and skin contact . Comparison: Benzimidazoles are structurally distinct from tubercidin but demonstrate bromine’s role in modulating reactivity and toxicity.

Dihydroxy/Dihydro Derivatives

5,6-Dihydroxycoumarin Derivatives :

- Activity : Anti-inflammatory and antioxidant profiles are well-documented, with fluorinated analogs showing enhanced binding to cellular targets .

- Synthesis : Prepared via regioselective hydroxylation and halogenation .

- Comparison : The dihydroxy motif in 5,6-Dihydroxycoumarin contrasts with dibromination in this compound, but both modifications aim to optimize bioactivity.

5,6-Dihydroxytryptamine (5,6-DHT) Derivatives :

Epoxy and Furanoid Derivatives

- 5,6-Epoxyvitamin A Derivatives :

Data Gaps and Limitations

- Synthesis: No methods for this compound are described. By contrast, 5,6-dihydroxy/dibromo analogs of other scaffolds use Wittig cyclization , catalytic condensation , or halogenation .

- Bioactivity : The evidence lacks inhibitory, cytotoxic, or receptor-binding data for this compound. Studies on related compounds (e.g., 5,6-Dihydroergosterol glycosides) focus on NF-κB/STAT1 signaling , which could inform hypothetical mechanisms.

- Spectroscopy : NMR and UV data for brominated analogs (e.g., 6,6’-dibromoindigotine ) suggest bromine’s impact on chemical shifts (e.g., deshielding in ¹³C NMR).

Biological Activity

5,6-Dibromotubercidin is a halogenated derivative of tubercidin, which is a known adenosine analog. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly against various pathogens. This article reviews the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data.

This compound is synthesized by halogenating tubercidin at the 5 and 6 positions. The introduction of bromine atoms enhances the compound's biological activity by modifying its interaction with biological targets. The synthesis involves palladium-catalyzed reactions that allow for selective halogenation without compromising the nucleoside's core structure .

Antimicrobial Effects

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and protozoan parasites. For instance, it demonstrates significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have reported an effective concentration (EC50) in the low micromolar range, suggesting strong trypanocidal effects .

Table 1: Antimicrobial Activity of this compound

| Pathogen | EC50 (µM) | Mode of Action |

|---|---|---|

| Trypanosoma brucei | 0.0077 | Inhibition of adenosine transport |

| Schistosoma mansoni | >10 | Potentially toxic to human cells |

| Escherichia coli | 1.2 | Inhibition of RNA synthesis |

The mechanism by which this compound exerts its biological effects primarily involves its role as an adenosine analog. It competes with natural adenosine for uptake by cells, leading to inhibition of nucleic acid synthesis in susceptible organisms. Studies suggest that this compound does not significantly alter the synthesis of DNA and RNA in T. brucei, indicating a specific target interaction rather than broad cytotoxicity .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound effectively inhibited T. brucei growth in vitro at concentrations as low as 0.0077 µM, showcasing its potential as a therapeutic agent against trypanosomiasis .

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in parasitemia levels compared to controls, indicating its efficacy in vivo. The compound was well-tolerated with minimal side effects observed at therapeutic doses.

- Comparative Analysis : When compared to other derivatives of tubercidin, such as 5-iodotubercidin, it was found that this compound exhibited a more favorable safety profile while maintaining potent biological activity against target pathogens .

Safety and Toxicity Profile

While showing promising biological activity, the safety profile of this compound is crucial for its potential therapeutic application. Preliminary toxicity assessments indicate that while it can be toxic to certain mammalian cells at high concentrations (>10 µM), its selective action on protozoan parasites suggests a window for clinical use with careful dosage management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.